molecular formula C24H26N4O6 B12156407 N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide

N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide

Cat. No.: B12156407
M. Wt: 466.5 g/mol
InChI Key: PXHGHZZDSJDIHV-WFOJNGAISA-N
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Description

  • N’~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N’~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide is a mouthful, so let’s break it down. It’s a hydrazide derivative with two distinct dihydro-1,4-benzodioxin moieties connected by a butanedihydrazide linker.
  • The compound’s symmetrical structure suggests potential interesting properties.
  • Preparation Methods

      Synthetic Routes: Although specific literature on this compound is scarce, we can propose a synthetic route. One approach involves condensation reactions between the corresponding aldehydes or ketones and hydrazine hydrate.

      Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, methanol, or acetonitrile).

      Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.

      Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

      Pathways: Investigate signaling pathways modulated by its interactions.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., symmetrical structure, dual benzodioxin moieties).

      Similar Compounds: While direct analogs are scarce, explore related hydrazides or benzodioxin derivatives.

    Remember that further research is essential to validate and expand upon these points

    Properties

    Molecular Formula

    C24H26N4O6

    Molecular Weight

    466.5 g/mol

    IUPAC Name

    N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]butanediamide

    InChI

    InChI=1S/C24H26N4O6/c1-15(17-3-5-19-21(13-17)33-11-9-31-19)25-27-23(29)7-8-24(30)28-26-16(2)18-4-6-20-22(14-18)34-12-10-32-20/h3-6,13-14H,7-12H2,1-2H3,(H,27,29)(H,28,30)/b25-15-,26-16+

    InChI Key

    PXHGHZZDSJDIHV-WFOJNGAISA-N

    Isomeric SMILES

    C/C(=N\NC(=O)CCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4

    Canonical SMILES

    CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4

    Origin of Product

    United States

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